molecular formula C20H19NO2 B454731 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438215-86-2

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B454731
CAS No.: 438215-86-2
M. Wt: 305.4g/mol
InChI Key: DBUNSNOXGOMBNG-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

    Industry: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 6-Methylquinoline-4-carboxylic acid
  • 4-Isopropylphenylquinoline

Uniqueness

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of both isopropyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other quinoline derivatives.

Biological Activity

2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative with potential therapeutic applications. Its unique structure, characterized by an isopropyl group and a carboxylic acid functional group, suggests diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉NO₂, with a molecular weight of approximately 305.37 g/mol. The compound features a quinoline core, which is known for its biological significance due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains, including Staphylococcus epidermidis and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus epidermidis0.063
Klebsiella pneumoniae1.25
Candida parapsilosis0.3125

These findings suggest that the compound could be developed as a potential antimicrobial agent.

2. Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied, with some compounds showing promising results in inhibiting cancer cell proliferation. Preliminary data suggest that this compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

A study highlighted the compound's ability to inhibit the growth of breast cancer cells in vitro, with IC50 values indicating moderate potency compared to established chemotherapeutic agents. Further research is necessary to elucidate the specific pathways involved in its anticancer activity.

3. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Quinoline derivatives have been shown to scavenge free radicals effectively. In assays measuring DPPH radical scavenging activity, this compound exhibited significant antioxidant activity, suggesting its potential use in preventing oxidative damage in biological systems.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects. For example, similar compounds have been known to affect protein synthesis by inhibiting translation elongation factors in malaria parasites.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameUnique Features
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acidContains chlorine at the 7-position, altering reactivity
2-(3-Isopropylphenyl)-6-methylquinoline-4-carboxylic acidDifferent substitution pattern affecting biological activity

These comparisons highlight how structural variations can influence biological properties and mechanisms of action.

Case Studies

Several studies have investigated the biological activities of quinoline derivatives similar to this compound. For instance:

  • A study published in Nature Communications explored the efficacy of a series of quinoline derivatives against Plasmodium falciparum, demonstrating their potential as antimalarial agents.
  • Another research article focused on the synthesis and biological evaluation of various arylquinolinecarboxylic acids, revealing their ability to modulate enzyme activity and exhibit cytotoxic effects against cancer cells .

Properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNSNOXGOMBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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